Cytostatin
Overview
Description
Cytostatin is a natural antitumor inhibitor of cell adhesion to extracellular matrix, blocking adhesion of B16 melanoma cells to laminin and collagen type IV in vitro (IC50s = 1.3 and 1.4 µg/ml, respectively) and B16 cells metastatic activity in mice. It induces apoptosis of FS3 mouse fibrosarcoma cells (IC50 = 3.1 µg/ml). This compound potently and selectively inhibits protein phosphatase 2A (PP2A; IC50 = 29 nM against the catalytic subunit), while having no effect against PP1, PP2B, or PP5.
Mechanism of Action
Target of Action
Cytostatin primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase that is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells .
Mode of Action
This compound acts as a potent inhibitor of PP2A . It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A .
Biochemical Pathways
The inhibition of PP2A by this compound affects numerous biological processes, including cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .
Pharmacokinetics
It is known that this compound is a water-soluble ester of hexestrol , which suggests that it may have good bioavailability.
Result of Action
This compound’s inhibition of PP2A results in the augmentation of the tumor-killing activity of natural killer (NK) cells . This leads to the suppression of tumor metastasis in animal models .
Biochemical Analysis
Biochemical Properties
Cytostatin is known to interact with a variety of enzymes, proteins, and other biomolecules. It is a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase . PP2A is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells . This compound’s inhibitory activity against PP2A has been shown to augment the tumor-killing activity of natural killer (NK) cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular signaling pathways and affecting gene expression . For instance, it has been shown to have a stronger inhibitory activity against PP2A in vitro and augmented the tumor-killing activity of NK cells in vivo .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This binding interaction results in the inhibition of PP2A, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
It is known that this compound shows a stronger inhibitory activity against PP2A in vitro
Metabolic Pathways
As a potent inhibitor of PP2A, it is likely that this compound interacts with various enzymes or cofactors within the cell
Properties
IUPAC Name |
sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/q;+1/p-1/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWSCXWALSKXSD-IAPNMYKYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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